Cas no 884494-69-3 (3-Fluoro-2-methoxypyridine)

3-Fluoro-2-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-2-methoxypyridine
- 2-methoxy-3-fluoropyridine
- PubChem10624
- 2-methoxy-fluoropyridine
- 3-fluoranyl-2-methoxy-pyridine
- VOXFISDIRIAWCW-UHFFFAOYSA-N
- AB13397
- ST2417695
- Z5254
- 494F693
- A842595
- 3-Fluoro-2-methoxypyridine (ACI)
- AKOS005256748
- SCHEMBL1763803
- CS-W005457
- SY105139
- DTXSID90660511
- 884494-69-3
- EN300-119842
- MFCD03094945
- DS-12183
-
- MDL: MFCD03094945
- インチ: 1S/C6H6FNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3
- InChIKey: VOXFISDIRIAWCW-UHFFFAOYSA-N
- ほほえんだ: FC1C(OC)=NC=CC=1
計算された属性
- せいみつぶんしりょう: 127.043342g/mol
- ひょうめんでんか: 0
- XLogP3: 1.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 1
- どういたいしつりょう: 127.043342g/mol
- 単一同位体質量: 127.043342g/mol
- 水素結合トポロジー分子極性表面積: 22.1Ų
- 重原子数: 9
- 複雑さ: 89.1
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.146
- ふってん: 139.4 °C at 760 mmHg
- フラッシュポイント: 139.4 °C at 760 mmHg
- PSA: 22.12000
- LogP: 1.22930
3-Fluoro-2-methoxypyridine セキュリティ情報
- 危険物輸送番号:1993
- 包装グループ:Ⅲ
- 危険レベル:3
3-Fluoro-2-methoxypyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Fluoro-2-methoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTCY040-10G |
3-fluoro-2-methoxypyridine |
884494-69-3 | 97% | 10g |
¥ 1,465.00 | 2023-04-13 | |
Chemenu | CM175888-10g |
3-Fluoro-2-methoxypyridine |
884494-69-3 | 95% | 10g |
$86 | 2022-03-01 | |
eNovation Chemicals LLC | D956867-25g |
3-Fluoro-2-methoxypyridine |
884494-69-3 | 98% | 25g |
$100 | 2024-06-07 | |
Enamine | EN300-119842-0.5g |
3-fluoro-2-methoxypyridine |
884494-69-3 | 95% | 0.5g |
$19.0 | 2023-06-08 | |
abcr | AB263715-25 g |
3-Fluoro-2-methoxypyridine, 97%; . |
884494-69-3 | 97% | 25g |
€295.00 | 2023-06-22 | |
Fluorochem | 220022-10g |
3-Fluoro-2-methoxypyridine |
884494-69-3 | 95% | 10g |
£72.00 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F195529-500g |
3-Fluoro-2-methoxypyridine |
884494-69-3 | 98% | 500g |
¥12,309.00 | 2021-05-24 | |
Matrix Scientific | 041025-5g |
3-Fluoro-2-methoxypyridine, 98% |
884494-69-3 | 98% | 5g |
$109.00 | 2023-09-09 | |
Matrix Scientific | 041025-1g |
3-Fluoro-2-methoxypyridine, 98% |
884494-69-3 | 98% | 1g |
$35.00 | 2023-09-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 041025-5g |
3-Fluoro-2-methoxypyridine |
884494-69-3 | 98% | 5g |
1770.0CNY | 2021-07-06 |
3-Fluoro-2-methoxypyridine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
2.1 Reagents: Cesium fluoride , Tetrabutylammonium hydrogen sulfate Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: Dichloromethane , Water ; 1 min, rt; 24 h, 33 °C
ごうせいかいろ 4
2.1 Reagents: Tripotassium phosphate Catalysts: Picolinic acid , Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 110 °C
3.1 Reagents: Cesium fluoride , Tetrabutylammonium hydrogen sulfate Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: Dichloromethane , Water ; 1 min, rt; 24 h, 33 °C
3-Fluoro-2-methoxypyridine Raw materials
- Borate(1-), trifluoro(2-methoxy-3-pyridinyl)-, potassium (1:1), (T-4)-
- 2-Methoxypyridin-3-ol
- 1-Chloro-4-iodobenzene
- 3-(4-Chlorophenoxy)-2-methoxypyridine
- (2-methoxypyridin-3-yl)boronic acid
3-Fluoro-2-methoxypyridine Preparation Products
3-Fluoro-2-methoxypyridine 関連文献
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
3-Fluoro-2-methoxypyridineに関する追加情報
Introduction to 3-Fluoro-2-methoxypyridine (CAS No. 884494-69-3) and Its Applications in Modern Chemical Biology
3-Fluoro-2-methoxypyridine, identified by the chemical abstracts service number 884494-69-3, is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its fluoro and methoxy substituents, exhibits unique electronic and steric properties that make it a valuable scaffold for the development of novel bioactive molecules. The presence of a fluorine atom at the 3-position and a methoxy group at the 2-position introduces both lipophilicity and metabolic stability, which are critical factors in drug design.
The fluoro group, in particular, is well-documented for its ability to modulate the pharmacokinetic and pharmacodynamic properties of small molecules. In medicinal chemistry, fluorine atoms can enhance binding affinity, improve metabolic resistance, and influence the overall bioavailability of therapeutic agents. The methoxy group, on the other hand, serves as a hydrophobic anchor and can participate in hydrogen bonding interactions, further enhancing the compound's interaction with biological targets. Together, these substituents make 3-Fluoro-2-methoxypyridine a versatile building block for synthesizing pharmacologically relevant compounds.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 3-Fluoro-2-methoxypyridine, making it more accessible for research applications. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated fluorination have streamlined the synthesis process, allowing for scalable production. These innovations have not only reduced costs but also improved yields, making 3-Fluoro-2-methoxypyridine more practical for industrial applications.
In the realm of drug discovery, 3-Fluoro-2-methoxypyridine has been utilized as an intermediate in the synthesis of various bioactive molecules. Its structural motif is frequently incorporated into kinase inhibitors, antiviral agents, and anticancer drugs due to its ability to interact with biological targets in a precise manner. For instance, recent studies have highlighted its role in developing tyrosine kinase inhibitors (TKIs), which are crucial in treating cancers such as leukemia and melanoma. The fluoro group's ability to enhance binding affinity has been particularly beneficial in designing TKIs with improved selectivity and potency.
Another area where 3-Fluoro-2-methoxypyridine has shown promise is in antiviral research. The compound's structural features allow it to mimic natural pyridine derivatives found in viruses, thereby interfering with viral replication mechanisms. Researchers have leveraged its scaffold to develop inhibitors targeting viral proteases and polymerases. These efforts have led to the discovery of several lead compounds with significant antiviral activity. The metabolic stability conferred by the fluoro group ensures that these compounds remain active within biological systems for extended periods, enhancing their therapeutic efficacy.
The versatility of 3-Fluoro-2-methoxypyridine extends beyond oncology and virology. It has also been explored in neurodegenerative disease research, where its ability to modulate neurotransmitter receptors is highly valuable. For example, derivatives of this compound have been investigated as potential treatments for Alzheimer's disease and Parkinson's disease due to their ability to interact with acetylcholinesterase enzymes. The methoxy group plays a crucial role in these interactions by facilitating hydrogen bonding with key residues on the enzyme surface.
Furthermore, the growing interest in fluorinated compounds has spurred research into their environmental impact and biodegradability. While traditional fluorinated compounds have raised concerns about persistence and toxicity, recent studies on 3-Fluoro-2-methoxypyridine suggest that careful molecular design can mitigate these issues. By incorporating features that enhance biodegradability while maintaining pharmacological activity, researchers aim to develop greener alternatives without compromising therapeutic efficacy.
The synthesis of complex derivatives from 3-Fluoro-2-methoxypyridine continues to be an active area of investigation. Advanced computational methods are now routinely employed to predict the properties of novel derivatives before they are synthesized experimentally. This approach not only accelerates drug discovery but also reduces waste by prioritizing promising candidates based on their predicted bioactivity and pharmacokinetic profiles.
In conclusion,3-Fluoro-2-methoxypyridine (CAS No. 884494-69-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable scaffold for developing drugs targeting various diseases, including cancer and viral infections. As synthetic methodologies continue to evolve and computational tools become more sophisticated,3-Fluoro-2-methoxypyridine will undoubtedly remain at the forefront of medicinal chemistry innovation.
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